molecular formula C21H18ClN3O5 B108468 Lenvatinib Impurity F CAS No. 417717-21-6

Lenvatinib Impurity F

Cat. No.: B108468
CAS No.: 417717-21-6
M. Wt: 427.8 g/mol
InChI Key: WVPCSJGFZLUZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenvatinib Impurity F (CAS: 796848-79-8) is a structurally defined degradation product or synthetic byproduct of lenvatinib, a tyrosine kinase inhibitor used in cancer therapy. As a critical impurity, its identification and quantification are essential for ensuring drug safety and compliance with regulatory standards such as USP, EMA, and ICH guidelines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenvatinib Impurity F involves multiple steps, including the formation of intermediate compounds. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. For example, one method involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine under acidic conditions to form an intermediate, which is then further reacted to produce this compound .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to minimize the formation of impurities. Techniques such as Quality by Design (QbD) and green chemistry principles are employed to optimize the synthesis process. This includes the use of environmentally friendly solvents and reagents, as well as the implementation of robust purification methods to isolate and quantify the impurity .

Chemical Reactions Analysis

Types of Reactions: Lenvatinib Impurity F can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions involving halogenated intermediates.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Quality Control and Analytical Methods

Impurity Standards
Lenvatinib Impurity F serves as a critical reference standard in the quality control of pharmaceutical formulations containing lenvatinib. Its presence can indicate the quality and stability of the active pharmaceutical ingredient (API). Analytical methods such as High-Performance Liquid Chromatography (HPLC) are utilized to quantify impurities, including this compound, ensuring compliance with regulatory standards .

Stability-Indicating Methods
Stability-indicating methods are essential for assessing the degradation behavior of lenvatinib and its impurities under various environmental conditions. Research has demonstrated that this compound can be detected through optimized HPLC methods that comply with International Council for Harmonisation (ICH) guidelines . These methods help in identifying how impurities form during storage or under stress conditions, providing insights into the drug's shelf life and stability.

Research and Development

Formulation Development
In the development of lenvatinib formulations, understanding the behavior of impurities like this compound is vital. Studies have shown that this impurity can influence the pharmacokinetics and bioavailability of lenvatinib. For example, formulations that minimize impurity formation can enhance therapeutic outcomes by ensuring more consistent drug delivery .

Combination Therapies
Research into combination therapies involving lenvatinib has highlighted the need to monitor impurities closely. For instance, studies combining lenvatinib with other agents (like everolimus) have shown that impurities may affect the overall efficacy of treatment regimens. Monitoring this compound could provide insights into optimizing these combinations for better patient outcomes .

Regulatory Compliance

Regulatory Guidelines
Regulatory bodies such as the FDA and EMA require comprehensive data on impurities in pharmaceutical products. The characterization of this compound is necessary for drug approval processes, as it impacts safety assessments and pharmacological evaluations . The presence of impurities must be documented and quantified to ensure that they do not exceed acceptable limits.

Post-Marketing Surveillance
Once lenvatinib is on the market, ongoing surveillance for impurities like this compound is crucial. Adverse effects linked to impurities can lead to regulatory actions or recalls if they are found to impact patient safety significantly . Continuous monitoring helps maintain drug quality throughout its lifecycle.

Mechanism of Action

The mechanism of action of Lenvatinib Impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and potential interactions is crucial for ensuring the safety and efficacy of lenvatinib. Studies focus on its potential to interfere with the intended action of lenvatinib by binding to unintended molecular targets or pathways .

Comparison with Similar Compounds

Comparison with Similar Lenvatinib Impurities

Structural and Chemical Properties

The table below summarizes key differences between Lenvatinib Impurity F and other closely related impurities:

Impurity CAS Number Molecular Formula Key Structural Features Synthesis Yield Analytical Methods
Impurity F 796848-79-8 Not explicitly stated Likely involves modifications in the cyclopropyl or urea moieties Custom synthesis HPLC, NMR, IR
Impurity G 417714-14-8 C21H20N4O4 Descyclopropyl variant; lacks cyclopropyl group 93–94% 1H/13C NMR, MASS
Impurity 10 2143930-75-8 C13H14N2O3 N-Oxide derivative Custom synthesis HPLC, stability studies
Impurity C 417722-93-1 C21H18ClN3O5 Chlorophenoxy substitution Not reported IR, MASS
Impurity D 417717-04-5 C21H18ClN3O5 Hydroxyl group addition Not reported HPLC, UV spectroscopy

Notes:

  • Impurity F is distinguished by its unique CAS number and probable structural alterations in the parent molecule’s cyclopropyl or urea regions, though exact details require further elucidation .
  • Impurity G is structurally characterized by the absence of the cyclopropyl group, confirmed via NMR and mass spectrometry .
  • Impurity 10 is an N-oxide derivative, synthesized through oxidation pathways .

Analytical Profiling

  • Chromatographic Methods :
    • Reverse-phase HPLC is standard for separating Impurity F from lenvatinib and other impurities, with retention times adjusted using C18 columns .
    • HILIC (Hydrophilic Interaction Liquid Chromatography) is employed for polar impurities like Impurity 10, leveraging their ionic interactions .
  • Spectroscopic Techniques :
    • 1H/13C NMR and IR spectroscopy confirm structural deviations in Impurity G (e.g., absence of cyclopropyl peaks at δ 0.5–1.0 ppm) .
    • Mass spectrometry identifies molecular weight discrepancies, such as Impurity D’s +16 Da shift due to hydroxylation .

Biological Activity

Lenvatinib is a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of various cancers, including differentiated thyroid cancer and hepatocellular carcinoma. However, the biological activity of its impurity, known as Lenvatinib Impurity F, is less well-documented. This article aims to synthesize available research findings on this compound, focusing on its biological activity, mechanisms of action, and implications for therapeutic use.

Overview of Lenvatinib and Its Impurities

Lenvatinib (chemical name: lenvatinib mesilate) inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and other oncogenic pathways. The pharmacological effects of Lenvatinib are primarily attributed to its active form; however, impurities like this compound may also exhibit biological activity that can influence therapeutic outcomes.

Lenvatinib's primary mechanism involves the inhibition of angiogenesis by blocking the phosphorylation of VEGFRs, which leads to reduced endothelial cell proliferation and tube formation. This inhibition is crucial in preventing tumor vascularization and subsequent growth. The specific contributions of this compound to these mechanisms remain unclear but may involve similar pathways.

Inhibitory Profile

The inhibitory profile of Lenvatinib against various kinases is critical to understanding its efficacy. The following table summarizes the IC50 values for key kinases inhibited by Lenvatinib:

Kinase IC50 (nmol/L)
VEGFR24.0
VEGFR122
FGFR146
PDGFRβ39
RET6.35

Data adapted from PMDA reports and clinical studies .

Biological Activity of this compound

Research on this compound specifically is limited. However, some studies suggest that impurities in pharmaceutical compounds can affect overall drug efficacy and safety profiles.

Case Studies and Clinical Data

  • Safety and Efficacy in Real-World Settings : A study involving patients with advanced hepatocellular carcinoma indicated that while lenvatinib was effective, variations in response could potentially be influenced by the presence of impurities like this compound. Patients with Child-Pugh A status showed a median progression-free survival (PFS) of 6.4 months, while those with Child-Pugh B had significantly lower outcomes .
  • Immunological Effects : Research indicates that lenvatinib enhances antitumor immunity by promoting T cell infiltration into tumors. While specific data on Impurity F's role in this process is lacking, impurities can alter immune responses indirectly through their effects on drug metabolism and distribution .

Pharmacokinetics and Metabolism

The pharmacokinetics of lenvatinib suggest that it is extensively metabolized in the liver, with metabolites contributing minimally to its overall pharmacological activity . Understanding how impurities like this compound are metabolized could provide insights into their potential effects on drug efficacy.

Properties

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPCSJGFZLUZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118571
Record name 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417717-21-6
Record name 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=417717-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After adding methanol (48 ml) and 2N aqueous sodium hydroxide (16 ml) to methyl 4-(3-chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxylate (2.87 g, 6.50 mmol), the mixture was stirred at room temperature for 1.5 hours and at 60° C. for 15 minutes. The reaction solution was allowed to cool to room temperature, and after neutralization by addition of 1N hydrochloric acid, the methanol was distilled off and the precipitated light brown crystals were filtered out, thoroughly washed with water and dried at 70° C. to obtain the title compound (2.628 g, 6.14 mmol, 94.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
solvent
Reaction Step Two
Yield
94.6%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.